3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
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Overview
Description
3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone ring: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Attachment of the phenyl group: This step might involve Friedel-Crafts acylation or similar reactions.
Introduction of the ethyl linker: This can be done through alkylation reactions.
Formation of the benzamide structure: This step involves the reaction of the intermediate with 3-methylbenzoic acid or its derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketones or other functional groups.
Substitution: This includes nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Typical reagents are sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents can include halogens, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. This can involve pathways such as signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
- 3-methyl-N-(2-(6-oxo-3-pyridazinyl)ethyl)benzamide
- N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-methylbenzamide
Uniqueness
3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the benzamide moiety, along with the phenylpyridazinone structure, can confer distinct properties compared to similar compounds.
Properties
IUPAC Name |
3-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15-6-5-9-17(14-15)20(25)21-12-13-23-19(24)11-10-18(22-23)16-7-3-2-4-8-16/h2-11,14H,12-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWMGZUALUGXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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